molecular formula C18H13N3OS B2685224 12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene CAS No. 670270-48-1

12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene

Cat. No.: B2685224
CAS No.: 670270-48-1
M. Wt: 319.38
InChI Key: YMJMOOGLURHXDU-UHFFFAOYSA-N
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Description

12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9,11-tetraene is a complex organic compound that features a quinoline moiety linked to a tricyclic structure containing sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(quinolin-8-yloxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine are not fully elucidated yet. Thienopyrimidine derivatives have been reported to interact with various enzymes and proteins. For instance, some thienopyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors, interacting with various isomers PI3Kα, β, and γ . The nature of these interactions often involves the inhibition of the enzyme, thereby affecting the associated biochemical reactions.

Cellular Effects

Thienopyrimidine derivatives have shown significant anticancer activity, affecting various types of cells and cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of 4-(quinolin-8-yloxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is not yet known. Thienopyrimidine derivatives have been reported to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thienopyrimidine derivatives can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

The synthesis of 12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the quinoline moiety, followed by the construction of the tricyclic core through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .

Scientific Research Applications

12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Compared to other quinoline derivatives, 12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene stands out due to its unique tricyclic structure containing sulfur and nitrogen atoms. Similar compounds include:

These comparisons highlight the distinct structural features and diverse applications of this compound.

Properties

IUPAC Name

12-quinolin-8-yloxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c1-4-11-5-3-9-19-16(11)13(7-1)22-17-15-12-6-2-8-14(12)23-18(15)21-10-20-17/h1,3-5,7,9-10H,2,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJMOOGLURHXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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